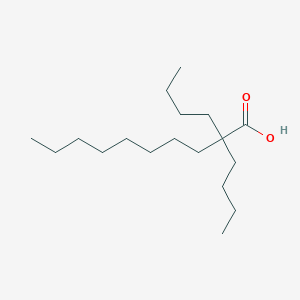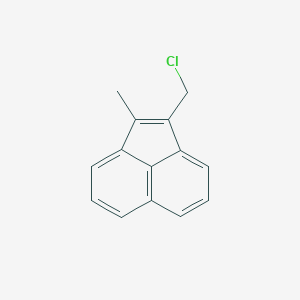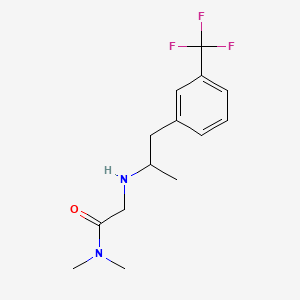
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide is an organic compound with the molecular formula C14H19F3N2O and a molecular weight of 288.313 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid . The dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . Industrial production methods often involve multistage distillation in rectification columns to achieve high purity and yield .
Analyse Chemischer Reaktionen
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide can be compared with other similar compounds such as:
N,N-Dimethylacetamide: A versatile solvent and reagent used in organic synthesis.
N,N-Dimethylformamide: Another commonly used solvent with similar properties but different reactivity profiles. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
73664-44-5 |
|---|---|
Molekularformel |
C14H19F3N2O |
Molekulargewicht |
288.31 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C14H19F3N2O/c1-10(18-9-13(20)19(2)3)7-11-5-4-6-12(8-11)14(15,16)17/h4-6,8,10,18H,7,9H2,1-3H3 |
InChI-Schlüssel |
SNCAQDSFMIAUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



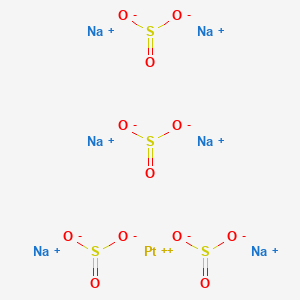
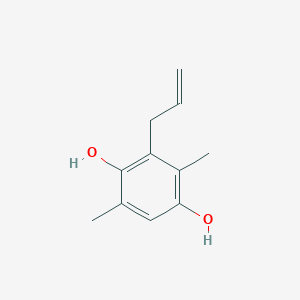

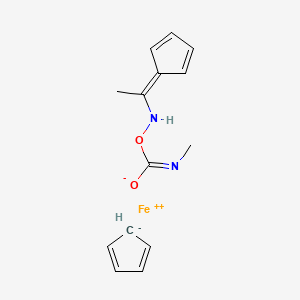
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
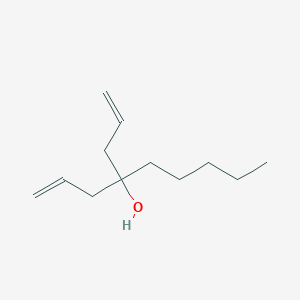
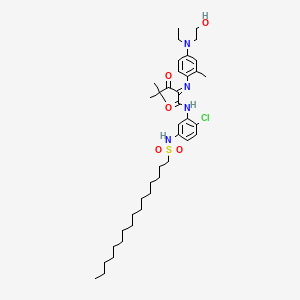
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
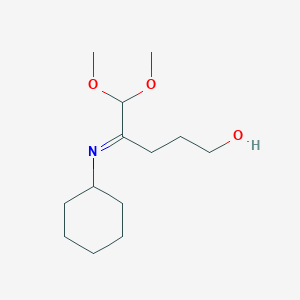
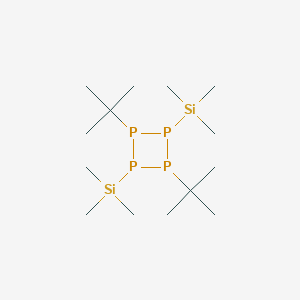
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
